![molecular formula C15H16O4 B2547713 5-[(4-Propylphenoxy)methyl]furan-2-carbonsäure CAS No. 330826-84-1](/img/structure/B2547713.png)

5-[(4-Propylphenoxy)methyl]furan-2-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

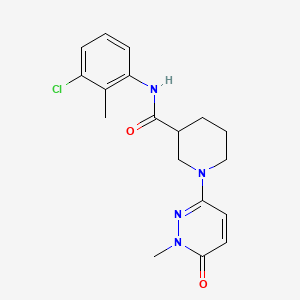

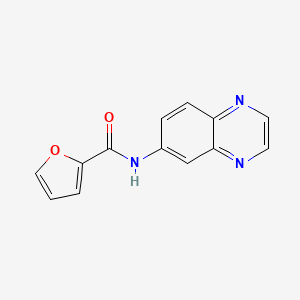

5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid is a useful research compound. Its molecular formula is C15H16O4 and its molecular weight is 260.289. The purity is usually 95%.

BenchChem offers high-quality 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- PFCA kann als Baustein für biologisch abbaubare Polymere und Kunststoffe dienen. Forscher untersuchen seine Einarbeitung in Materialien, die die Umweltbelastung reduzieren, wie z. B. Verpackungen, landwirtschaftliche Folien und medizinische Geräte .

- Die Carbonsäuregruppe in PFCA ermöglicht Modifikationen, die ihre Bioaktivität und Löslichkeit verbessern .

- PFCA-Derivate können als Pflanzenschutzmittel, einschließlich Herbizide, Fungizide und Insektizide, wirken. Ihre einzigartige Struktur könnte effektive Alternativen zu herkömmlichen synthetischen Chemikalien bieten .

- PFCA-basierte Verbindungen können mit spezifischen elektronischen Eigenschaften synthetisiert werden. Forscher untersuchen ihren Einsatz in organischer Elektronik, Sensoren und Energiespeichern .

- PFCA-Derivate können als Katalysatoren in verschiedenen chemischen Reaktionen dienen. Ihre Fähigkeit, bestimmte funktionelle Gruppen zu aktivieren, macht sie für nachhaltige Synthesewege wertvoll .

- PFCA-Konjugate mit Bildgebungssonden können für nicht-invasive Bildgebungstechniken (z. B. MRT, PET oder Fluoreszenzbildgebung) verwendet werden. Diese Mittel helfen, biologische Prozesse und Krankheitszustände zu visualisieren .

- Forscher untersuchen PFCA-Derivate für die chirale Synthese. Ihre einzigartige Furanringstruktur ermöglicht enantioselektive Transformationen, die eine effiziente Produktion von optisch aktiven Verbindungen ermöglichen .

- PFCA-basierte Lösungsmittel können giftige oder nicht erneuerbare Lösungsmittel in chemischen Prozessen ersetzen. Ihre geringe Umweltbelastung und Bioabbaubarkeit machen sie zu attraktiven Optionen .

Biologisch abbaubare Polymere und Kunststoffe

Pharmazeutika und Medikamentenentwicklung

Pflanzenschutzmittel und Pflanzenschutz

Elektroaktive Materialien

Katalyse und grüne Chemie

Biomedizinische Bildgebungsmittel

Chirale Synthese und asymmetrische Katalyse

Grüne Lösungsmittel und Extraktionsmittel

Zusammenfassend lässt sich sagen, dass 5-[(4-Propylphenoxy)methyl]furan-2-carbonsäure in verschiedenen Bereichen, von der Materialwissenschaft bis zur Medizin, vielversprechend ist. Seine Vielseitigkeit und umweltfreundliche Natur machen es zu einem spannenden Forschungsgebiet. Wenn Sie mehr Details zu einer bestimmten Anwendung wünschen, können Sie gerne fragen! 😊

Wirkmechanismus

Target of Action

The primary targets of the compound 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like many carboxylic acid derivatives, it may interact with its targets through the formation of hydrogen bonds or other types of non-covalent interactions .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .

Biochemische Analyse

Biochemical Properties

5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound acts as an inhibitor of these enzymes, thereby affecting the metabolic pathways they regulate . Additionally, 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid interacts with transport proteins such as albumin, which facilitates its distribution within the body .

Cellular Effects

The effects of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, the compound can alter gene expression and cellular metabolism . Furthermore, 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid has been shown to induce oxidative stress in certain cell types, leading to changes in cellular redox status and impacting cell viability .

Molecular Mechanism

At the molecular level, 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of cytochrome P450 enzymes, inhibiting their catalytic activity. This binding interaction is primarily driven by hydrophobic interactions and hydrogen bonding . Additionally, the compound can modulate the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to changes in gene expression . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to the compound has been associated with sustained inhibition of cytochrome P450 enzymes and persistent oxidative stress in cells . These effects highlight the compound’s potential for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily acts as an enzyme inhibitor . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis . Threshold effects have been observed, with significant biochemical changes occurring at specific dosage levels .

Metabolic Pathways

5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is complex and involves multiple enzymatic steps, highlighting its potential impact on biochemical processes .

Transport and Distribution

The transport and distribution of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid within cells and tissues are facilitated by specific transporters and binding proteins. Albumin, a major plasma protein, plays a crucial role in the compound’s distribution by binding to it and transporting it to various tissues . Additionally, the compound can interact with membrane transporters, influencing its cellular uptake and localization . These interactions are essential for understanding the compound’s pharmacokinetics and biodistribution.

Subcellular Localization

The subcellular localization of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the endoplasmic reticulum, where it inhibits cytochrome P450 enzymes . The compound’s localization is critical for its biochemical activity and overall cellular effects.

Eigenschaften

IUPAC Name |

5-[(4-propylphenoxy)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-2-3-11-4-6-12(7-5-11)18-10-13-8-9-14(19-13)15(16)17/h4-9H,2-3,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMGVXIPLFPJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2547630.png)

![2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2547631.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2547634.png)

![N-(3-methoxyphenyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2547637.png)

![3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547638.png)

![(3-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2547641.png)

![5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2547646.png)